![molecular formula C11H7Cl2N3O3 B1589822 1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]- CAS No. 825619-04-3](/img/structure/B1589822.png)
1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]-
Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]- is a chemical compound . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
There are several methods for the synthesis of pyrazole compounds. One method involves the condensation of ketones, aldehydes, and hydrazine monohydrate under mild conditions . Another method involves the use of dialkyl azodicarboxylates with substituted propargylamines . The specific synthesis process for 1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]- is not mentioned in the search results.Scientific Research Applications
Functionalization Reactions
1H-Pyrazole-3-carboxylic acid undergoes various functionalization reactions. For instance, it can react with aminophenol derivatives to form N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, demonstrating its versatility in synthesizing new compounds with potential applications in various fields including material science and pharmacology (Yıldırım & Kandemirli, 2006).
Synthesis of Novel Compounds
The acid is useful in the synthesis of novel compounds, such as when reacting with binucleophiles like diaminoethane, leading to the formation of carboxamides and carboxylates (Yıldırım, Kandemirli, & Akçamur, 2005). This demonstrates its role in creating diverse chemical structures, potentially useful in drug discovery and material science.
Synthesis Improvement
The compound has been a subject of studies aiming to improve synthesis techniques. For example, an improved method for synthesizing 1H-pyrazole-4-carboxylic acid was developed, enhancing the yield significantly (Dong, 2011). This highlights its importance in optimizing chemical processes.
Applications in Coordination Chemistry
In coordination chemistry, 1H-pyrazole-3-carboxylic acid derivatives have been used to synthesize mononuclear CuII/CoII coordination complexes, showing the compound's utility in forming complex molecular structures (Radi et al., 2015). These structures have implications in catalysis and material science.
Electroluminescence Applications
Transition metal complexes involving 1H-pyrazole-3-carboxylic acid derivatives have been studied for their electrochemiluminescence properties, indicating potential applications in developing new optoelectronic materials (Feng et al., 2016).
Molecular Interactions and Drug Development
The compound has been utilized in modeling molecular interactions for drug candidates, especially in the field of antimicrobial research (Shubhangi et al., 2019). This underscores its importance in the pharmaceutical industry for drug design and development.
properties
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O3/c12-5-2-1-3-6(13)8(5)10(17)15-7-4-14-16-9(7)11(18)19/h1-4H,(H,14,16)(H,15,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZQYVXJAZMSBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(NN=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470861 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]- | |
CAS RN |
825619-04-3 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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